1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-26-16-9-4-3-8-15(16)20(24)23-11-5-7-14(13-23)18-21-22-19(25-18)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYYLLURXJNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Esterification
4-Piperidinecarboxylic acid (1 ) is esterified using methanol and thionyl chloride (1:1–3 g/mL ratio) under reflux (1–5 h) to yield methyl 4-piperidinecarboxylate hydrochloride (2 ).
Reaction Conditions :
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Reagents : Thionyl chloride, methanol
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Temperature : Reflux (140°C)
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Yield : 85–90%
N-Acetylation
The free amine of 2 is protected via acetylation with acetic anhydride and pyridine (2 h, 140°C), yielding N-acetylated intermediate 3 .
Key Analytical Data :
Friedel-Crafts Acylation
Intermediate 3 is converted to acyl chloride 4 using thionyl chloride in anhydrous 1,2-dichloroethane (4 h, 60°C). Subsequent Friedel-Crafts acylation with 2-(ethylsulfanyl)benzene and AlCl₃ (90°C, 6.5 h) affords benzoylpiperidine 5 .
Optimization Note :
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Anhydrous conditions and slow addition of AlCl₃ minimize side reactions.
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Yield : 75–80%
Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl Fragment
Thiophene-2-Carbohydrazide Formation
Thiophene-2-carboxylic acid (6 ) is treated with thionyl chloride to generate acyl chloride 7 , which reacts with hydrazine hydrate in ethanol (0°C, 2 h) to yield thiophene-2-carbohydrazide (8 ).
Reaction Conditions :
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Solvent : Ethanol
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Temperature : 0°C → room temperature
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Yield : 90–95%
Oxadiazole Cyclization
Hydrazide 8 is cyclized with cyanogen bromide (BrCN) in dichloromethane (DCM) under reflux (12 h) to form 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine (9 ). Subsequent bromination with POBr₃ yields 2-bromo-5-(thiophen-2-yl)-1,3,4-oxadiazole (10 ).
Key Analytical Data :
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HRMS (ESI) : m/z 194.0321 [M+H]⁺ (calculated for C₇H₅N₃OS: 194.0124).
Coupling of Benzoylpiperidine and Oxadiazole-Thiophene Moieties
Functionalization of Piperidine at Position 3
The N-acetyl group in 5 is hydrolyzed with 4N HCl in dioxane (room temperature, 18 h) to expose the piperidine amine (11 ). Reaction with 2-bromo-5-(thiophen-2-yl)-1,3,4-oxadiazole (10 ) in the presence of K₂CO₃ and CuI (Ullmann coupling) introduces the oxadiazole-thiophene group at position 3.
Reaction Conditions :
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Catalyst : CuI (10 mol%)
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Base : K₂CO₃
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Solvent : DMF
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Temperature : 100°C, 24 h
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Yield : 60–65%
Deprotection and Final Product Isolation
The acetyl group is removed using HCl/EtOH (reflux, 6 h), followed by purification via silica gel chromatography (hexane:ethyl acetate, 7:3) to isolate the target compound.
Analytical Validation :
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¹H NMR (400 MHz, CDCl₃) : δ 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.80–3.10 (m, 4H, piperidine-H), 4.20 (q, J = 7.2 Hz, 2H, SCH₂), 7.25–7.50 (m, 4H, aromatic-H), 7.80 (d, J = 3.6 Hz, 1H, thiophene-H).
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HPLC Purity : >98% (C18 column, acetonitrile/water = 70:30).
Alternative Synthetic Routes
Mitsunobu Reaction for Oxadiazole Attachment
3-Hydroxypiperidine derivative 12 reacts with 2-mercapto-5-(thiophen-2-yl)-1,3,4-oxadiazole under Mitsunobu conditions (DIAD, PPh₃) to directly install the oxadiazole-thiophene group.
Advantages :
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Avoids metal catalysts.
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Yield : 50–55%
One-Pot Oxadiazole Formation
Piperidine-3-carboxylic acid (13 ) is condensed with thiophene-2-carbohydrazide (8 ) using POCl₃ as a dehydrating agent, forming the oxadiazole ring in situ.
Reaction Conditions :
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Reagent : POCl₃
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Temperature : 80°C, 8 h
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Yield : 70–75%
Challenges and Optimization Strategies
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Regioselectivity in Friedel-Crafts Acylation : Electron-donating ethylsulfanyl groups direct acylation to the ortho position.
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Oxadiazole Stability : Use of anhydrous solvents prevents hydrolysis during cyclization.
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Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting intermediates .
Scientific Research Applications
1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has been explored for its applications in various scientific fields:
Chemistry: Utilized as a precursor for creating more complex molecules and polymers.
Biology: Potential use as a probe to study biological pathways and enzyme interactions.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Biological Pathways: It may interact with specific enzymes or receptors, altering biological pathways. For example, its antimicrobial activity could stem from disrupting cell membranes or inhibiting enzyme function.
Molecular Targets: Targets might include proteins or nucleic acids, depending on the functional groups' reactivity and binding affinity.
Pathways Involved: Enzymatic inhibition, receptor binding, and oxidative stress pathways.
Comparison and Uniqueness:
Similar Compounds: Other oxadiazole derivatives, benzoyl-containing compounds, and thiophene-based molecules.
Uniqueness: The combination of benzoyl, thiophene, and oxadiazole within a single piperidine framework imparts unique chemical properties and reactivity. This multifaceted structure offers versatility not seen in simpler analogs. List of Similar Compounds:
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzothiazole.
1-(Benzoyl)piperidine.
3-(Thiophen-2-yl)-1,3,4-oxadiazole derivatives.
This comprehensive overview delves into the various aspects of 1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, covering its synthesis, reactivity, applications, and unique properties. Whether you're interested in chemistry, biology, or industrial applications, this compound holds intriguing potential.
Biological Activity
1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS Number: 1226442-39-2) is a compound that incorporates a piperidine moiety with oxadiazole and thiophene functionalities. This structure suggests potential biological activities, particularly in pharmacology due to the presence of heterocyclic compounds known for their diverse therapeutic effects.
The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. The compound's structural features are critical for its biological activity, especially the oxadiazole and thiophene rings, which have been associated with various pharmacological properties.
Biological Activity Overview
Recent studies indicate that compounds containing oxadiazole and thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown promising antibacterial properties against various strains.
- Anticancer Activity : The presence of oxadiazole has been linked to anticancer effects in multiple studies.
- Enzyme Inhibition : Compounds similar to the target compound have demonstrated inhibition of key enzymes such as acetylcholinesterase and urease.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains. In vitro studies reported IC50 values indicating potent activity against resistant strains.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 3a | M. tuberculosis (WT H37Rv) | 0.072 |
| 1a | E. coli | 0.63 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been highlighted in recent literature. A study focusing on various substituted oxadiazoles reported significant cytotoxic effects on cancer cell lines with IC50 values ranging from 1 to 10 µM.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 10d | HeLa | 5.4 |
| 10e | MCF-7 | 3.8 |
Enzyme Inhibition
Enzyme inhibition studies have shown that piperidine derivatives can effectively inhibit acetylcholinesterase and urease, which are critical targets in treating Alzheimer's disease and managing urea cycle disorders, respectively.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 1.13 |
Case Studies
Case Study 1: Antitubercular Activity
Villemagne et al. synthesized new oxadiazole compounds that were tested for their efficacy against Mycobacterium tuberculosis. The lead compound exhibited an EC value of 0.072 μM, showcasing its potential as a therapeutic agent in tuberculosis treatment .
Case Study 2: Anticancer Screening
In a study assessing the anticancer properties of various oxadiazole derivatives, one compound was found to significantly inhibit the growth of HeLa cells with an IC50 value of 5.4 µM, indicating its potential for further development as an anticancer drug .
Comparison with Similar Compounds
Structural Analogues and Modifications
Compound X shares key structural motifs with several pharmacologically active compounds:
Piperidine-Oxadiazole-Thiophene Derivatives
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS: 946369-30-8): This compound replaces the ethylsulfanylbenzoyl group with a 4-chlorobenzenesulfonyl moiety.
3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS: 1171692-65-1):
- Substitutes the oxadiazole with a thiadiazole ring and introduces fluorine atoms.
- Key Difference : Thiadiazole’s sulfur atom may confer distinct electronic properties, altering binding affinity to targets like PARP (poly-ADP ribose polymerase) .
Oxadiazole-Indole Derivatives
Compounds such as 2-(5-substituted-2-phenyl-1H-indol-3-yl)-3-[5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]thiazolidin-4-ones (e.g., 4a–c) exhibit antimicrobial activity due to the indole-oxadiazole hybrid structure.
Pharmacological Activity Comparison
Antimicrobial Activity
- Compound X vs. Indole-Oxadiazole Derivatives (4a–c) :
Anticancer Activity
- Compound X vs. PARP-Targeting Oxadiazoles: Compounds like 1-(5-(3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w) inhibit PARP-1 with IC₅₀ values < 10 µM in breast cancer cells (MCF-7, MDA-MB-231) . Compound X’s ethylsulfanyl group may improve blood-brain barrier penetration, a critical factor for targeting brain tumors.
Anti-inflammatory Activity
- Compound X vs. Phenoxyphenyl-Oxadiazole Derivatives: Compounds 4d and 4i (65.63% and 62.50% inhibition in carrageenan-induced edema models) highlight the role of electron-donating groups (e.g., methoxy) in COX-2 inhibition . Compound X’s thiophene ring could modulate COX-2 selectivity, though this requires experimental validation.
Physicochemical and Pharmacokinetic Properties
- Compound X ’s higher LogP suggests superior lipid solubility, favoring oral bioavailability. However, its lower polar surface area may reduce solubility in aqueous environments compared to sulfonyl-containing analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation, oxadiazole ring formation, and piperidine functionalization. Key steps include:
- Sulfonation : Use sulfur trioxide or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
- Oxadiazole Formation : Employ cyclization of thiosemicarbazides using phosphorus oxychloride (POCl₃) at reflux conditions (~80°C) for 4–6 hours .
- Piperidine Coupling : Utilize nucleophilic substitution or amide coupling in polar aprotic solvents (e.g., DMF or DCM) with catalysts like DCC (dicyclohexylcarbodiimide) .
- Optimization : Monitor reaction progress via TLC (Thin Layer Chromatography) and optimize yields by adjusting solvent polarity, temperature, and stoichiometric ratios of reagents .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the ethylsulfanyl group (δ ~2.5–3.0 ppm for CH₂ and δ ~1.2–1.5 ppm for CH₃), thiophen protons (δ ~6.8–7.5 ppm), and piperidine carbons (δ ~25–50 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z ~427.89 for analogous compounds) and fragmentation patterns for the oxadiazole and piperidine moieties .
- Cross-Validation : Compare spectral data with structurally similar compounds, such as 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole .
Q. What preliminary bioactivity assays are recommended to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC (Minimum Inhibitory Concentration) values .
- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using colorimetric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses with targets (e.g., COX-2 or kinase enzymes). Validate with molecular dynamics simulations to assess stability .
- QSAR Analysis : Correlate structural features (e.g., sulfonyl group electronegativity, oxadiazole ring planarity) with bioactivity data to guide analog design .
- Quantum Chemistry : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Methodological Answer :
- Structural-Activity Comparison : Tabulate bioactivity data (e.g., IC₅₀, MIC) of analogs with variations in the thiophen or piperidine groups to identify critical substituents .
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to minimize variability. Use statistical tools (e.g., ANOVA) to assess significance .
- Mechanistic Studies : Investigate off-target effects via proteome profiling or transcriptomics to explain discrepancies .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Analysis : Perform TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) to determine decomposition thresholds .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) using shake-flask methods to guide formulation strategies .
Q. What synthetic modifications enhance the selectivity of this compound for specific biological targets?
- Methodological Answer :
- Analog Design : Replace the ethylsulfanyl group with bulkier substituents (e.g., benzylsulfanyl) to improve target affinity. Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring to modulate reactivity .
- Click Chemistry : Attach triazole or fluorophore tags via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for target identification in cellular assays .
- Prodrug Strategies : Mask the piperidine nitrogen with acetyl or carbamate groups to enhance bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
